Diethylammonium iodide
Overview
Description
Diethylammonium iodide is an organic-inorganic halide compound with the chemical formula C₄H₁₂IN. It is commonly used in the field of perovskite solar cells due to its ability to enhance the crystallization process and improve the quality of the resulting films. This compound is known for its moisture resistance and hydrophobic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylammonium iodide can be synthesized through the reaction of diethylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(C2H5)2NH+HI→(C2H5)2NH2I
The reaction is usually carried out in an aqueous solution, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to optimize the yield and purity of the compound. The industrial production also includes purification steps such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Catalytic Reactions: It acts as a catalyst in the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Catalytic Conditions: The catalytic reactions typically occur at room temperature and atmospheric pressure, often in the absence of solvents.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include various substituted ammonium salts.
Catalytic Products: The catalytic reactions yield 5-aryl-2-oxazolidinones with high selectivity and yield.
Scientific Research Applications
Diethylammonium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which diethylammonium iodide exerts its effects involves its interaction with other chemical species. In perovskite solar cells, it facilitates the crystallization process by interacting with lead iodide and forming a more stable crystal structure. This interaction reduces defects and enhances the carrier lifetime within the device, leading to improved efficiency and stability .
In catalytic reactions, both the diethylammonium cation and the iodide anion play pivotal roles. The cation stabilizes the transition state, while the anion acts as a nucleophile or leaving group, facilitating the reaction .
Comparison with Similar Compounds
- Methylammonium iodide
- Formamidinium iodide
- Butylammonium iodide
Comparison: Diethylammonium iodide is unique due to its specific properties such as higher hydrophobicity and moisture resistance compared to other ammonium iodides. These properties make it particularly suitable for applications in perovskite solar cells where stability and efficiency are critical .
Properties
IUPAC Name |
diethylazanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMLRIWBISZOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19833-78-4 | |
Record name | Ethanamine, N-ethyl-, hydriodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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